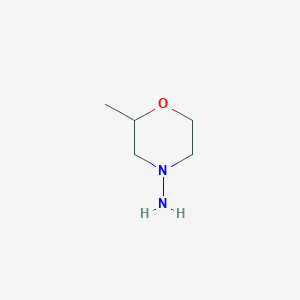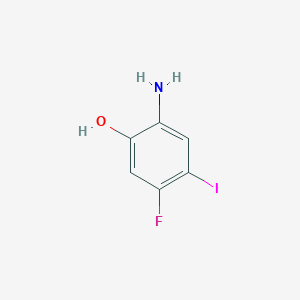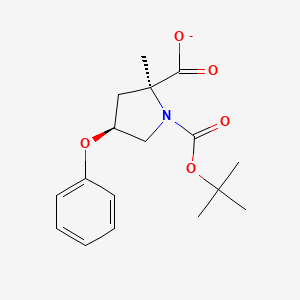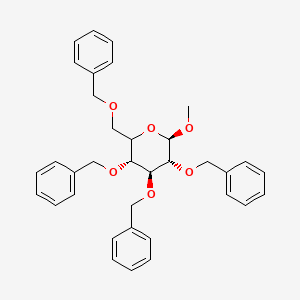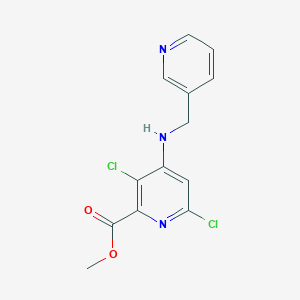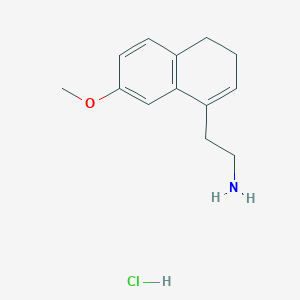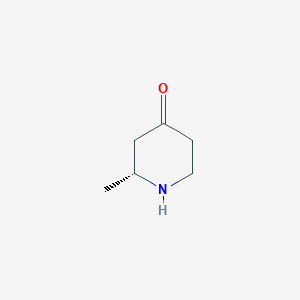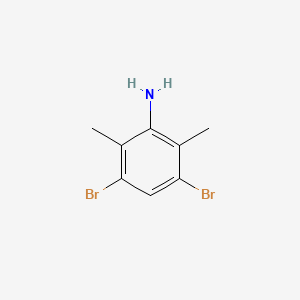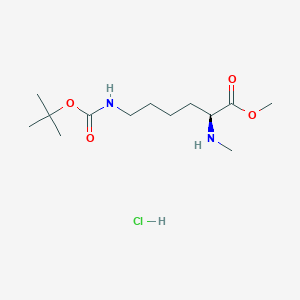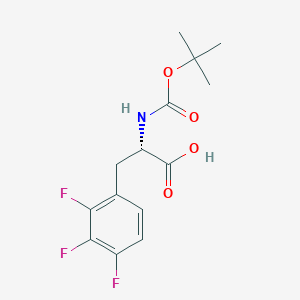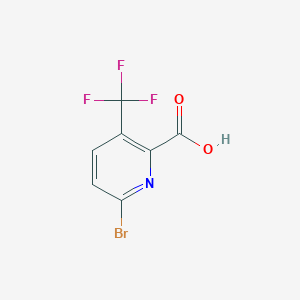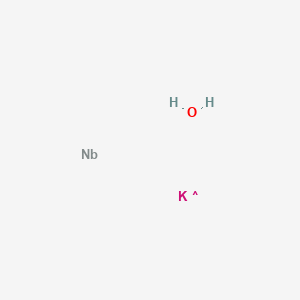
CID 156594539
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium niobate is an inorganic compound with the chemical formula KNbO₃. It is a colorless solid that is classified as a perovskite ferroelectric material. Potassium niobate exhibits nonlinear optical properties and is a component of some lasers. It is known for its high refractive indices and excellent piezoelectric, ferroelectric, and photorefractive properties .
准备方法
Synthetic Routes and Reaction Conditions
Potassium niobate can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and solid-state reactions. One common method involves reacting potassium carbonate (K₂CO₃) with niobium pentoxide (Nb₂O₅) at high temperatures. The reaction typically occurs at temperatures around 1100°C .
Industrial Production Methods
In industrial settings, potassium niobate is often produced using the top-seeded solution growth method. This method involves using potassium oxide (K₂O) as a self-flux to grow single crystals of potassium niobate. The synthesized powder and grown crystals are characterized using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and Raman spectroscopy .
化学反应分析
Types of Reactions
Potassium niobate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its stability and resistance to chemical degradation.
Common Reagents and Conditions
Common reagents used in reactions with potassium niobate include strong acids and bases. For example, potassium hydroxide (KOH) is often used in hydrothermal synthesis to control the morphology of potassium niobate nanostructures .
Major Products
The major products formed from reactions involving potassium niobate depend on the specific reaction conditions. For instance, under UV irradiation, potassium niobate exhibits promising photocatalytic properties, leading to the degradation of organic pollutants .
科学研究应用
Potassium niobate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Nonlinear Optics: Potassium niobate is widely used in nonlinear optical applications, such as frequency doubling and optical parametric oscillation.
Photocatalysis: It is used in photocatalytic applications for the degradation of organic pollutants in wastewater treatment.
Piezoelectric Devices: Potassium niobate is used in piezoelectric devices, including sensors and actuators.
Quantum Teleportation: It has been studied for its potential use in quantum teleportation and other quantum computing applications.
Holographic Memory Storage: Potassium niobate is used in holographic memory storage devices due to its high refractive indices and photorefractive properties.
作用机制
The mechanism of action of potassium niobate is primarily based on its ferroelectric and nonlinear optical properties. The compound exhibits a perovskite-like crystalline structure with temperature-dependent crystalline phases, including rhombohedral, orthorhombic, tetragonal, and cubic phases . These structural changes contribute to its unique properties, such as high refractive indices and excellent piezoelectric and ferroelectric behavior. The permanent internal polarization of potassium niobate enhances its photocatalytic activity by effectively separating photoexcited charge carriers .
相似化合物的比较
Potassium niobate can be compared with other similar compounds, such as sodium niobate (NaNbO₃) and lithium niobate (LiNbO₃). These compounds share similar perovskite structures and exhibit ferroelectric and piezoelectric properties. potassium niobate is unique due to its higher chemical stability, lower toxicity, and environmental compatibility . Additionally, potassium niobate has a higher refractive index and better nonlinear optical properties compared to its counterparts .
List of Similar Compounds
- Sodium niobate (NaNbO₃)
- Lithium niobate (LiNbO₃)
- Strontium barium niobate (Sr₀.₅Ba₀.₅Nb₂O₆)
- Potassium sodium niobate (K₀.₅Na₀.₅NbO₃)
属性
分子式 |
H2KNbO |
|---|---|
分子量 |
150.020 g/mol |
InChI |
InChI=1S/K.Nb.H2O/h;;1H2 |
InChI 键 |
ZVKHMQVAFCLOPB-UHFFFAOYSA-N |
规范 SMILES |
O.[K].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


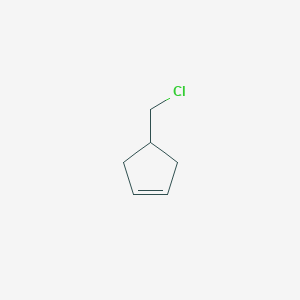
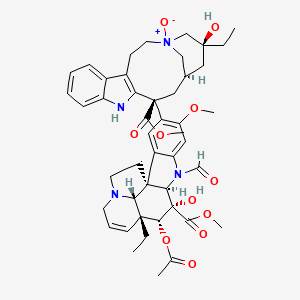
![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)
